Tizanidine-d4

Description

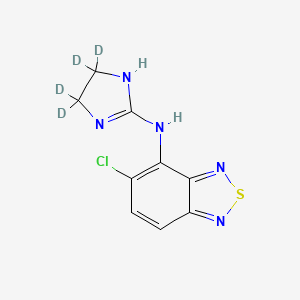

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-2H,3-4H2,(H2,11,12,13)/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYDIVBRZNQMJC-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)NC2=C(C=CC3=NSN=C32)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659273 | |

| Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188331-19-2 | |

| Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tizanidine-d4 chemical properties and structure

An In-depth Technical Guide to Tizanidine-d4: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who require detailed information on this isotopically labeled compound.

Core Chemical Properties

This compound is the deuterated analogue of Tizanidine, a centrally acting α2-adrenergic agonist used as a muscle relaxant.[1][2][3] The incorporation of deuterium atoms provides a stable isotopic label, making it an ideal internal standard for the quantitative analysis of Tizanidine in biological matrices by mass spectrometry.[4][5]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a clear reference for its identity and characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₄D₄ClN₅S | [1][2] |

| Molecular Weight | 257.74 g/mol | [1][2] |

| Accurate Mass | 257.044 | [2] |

| CAS Number | 1188331-19-2 | [2] |

| CAS Number (HCl Salt) | 1188263-51-5 | [4][5][6] |

| Unlabeled CAS Number | 64461-82-1 | [1][2] |

| Appearance | Solid | [4] |

| Melting Point (HCl Salt) | 275-279°C (decomposes) | [7] |

| Solubility (HCl Salt) | Soluble in Methanol and Water | [4] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | [4] |

Chemical Structure and Nomenclature

This compound features four deuterium atoms on the dihydro-1H-imidazolyl ring, a critical modification for its use in mass spectrometry-based assays.

-

IUPAC Name : 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-2,1,3-benzothiadiazol-4-amine[1][2]

-

Synonyms : 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d₄)-2,1,3-benzothiadiazol-4-amine[4], this compound Hydrochloride (for the salt form)[7]

Mechanism of Action and Signaling Pathway

Tizanidine exerts its therapeutic effects primarily through its agonist activity at α2-adrenergic receptors within the central nervous system.[3][8][9] The mechanism is centered on the presynaptic inhibition of motor neurons.

Key Steps in the Signaling Pathway:

-

Receptor Binding : Tizanidine binds to and activates α2-adrenergic receptors, which are G-protein coupled receptors located on presynaptic neurons in the spinal cord.[8][10]

-

Inhibition of Neurotransmitter Release : This activation inhibits the release of excitatory amino acids, such as glutamate and aspartate, from spinal interneurons.[5][9][10]

-

Reduced Motor Neuron Excitation : By dampening the release of these excitatory signals, Tizanidine reduces the activity of motor neurons, leading to a decrease in muscle tone and spasticity.[8][10]

-

Enhancement of Inhibitory Pathways : The drug also has a modest effect on enhancing descending inhibitory pathways that modulate motor activity.[8]

The following diagram illustrates the primary signaling pathway of Tizanidine.

Experimental Protocols and Methodologies

The synthesis and analysis of Tizanidine and its deuterated analogue involve specific chemical and analytical procedures.

Synthesis Overview

The synthesis of Tizanidine has been documented since 1978.[11] A common synthetic route starts with 4-chlorophenylenediamine, which is converted in three steps to the key intermediate, 5-chloro-2,1,3-benzothiadiazol-4-amine.[3] This intermediate can then be reacted through various methods to yield Tizanidine. One notable method involves:

-

Reaction of the amine intermediate with ammonium thiocyanate and benzoyl chloride.

-

Subsequent cyclization and modification steps to form the final Tizanidine structure.

During synthesis, process-related impurities can be formed, such as through the displacement of the chlorine atom by other nucleophiles present in the reaction mixture.[12]

The logical flow for a common synthesis approach is depicted below.

Analytical Characterization and Quantification

This compound is primarily used as an internal standard for bioanalytical methods. The quantification of Tizanidine in bulk and pharmaceutical formulations is typically performed using HPLC and UV spectroscopy.[13][14]

RP-HPLC Method:

-

Column : Shimadzu C18 (15 cm × 4.6 mm, 5 µm particle size).[14]

-

Mobile Phase : A 50:50 (v/v) mixture of water and methanol, with the pH adjusted to 4.0 using ortho-phosphoric acid.[14]

-

Detection : UV detection at a wavelength of 318 nm.[14]

-

Flow Rate : 1.0 mL/min.[14]

-

Retention Time : Approximately 5.574 minutes for Tizanidine.[14]

-

Validation : The method is validated according to ICH guidelines for accuracy, linearity, precision, and robustness.[14]

UV Spectrophotometry Method:

-

Principle : Based on the formation of a binary complex between Tizanidine and a reagent like eosin Y in a buffered medium (e.g., pH 3.5).[15]

-

Wavelength (λmax) : Measurement of absorbance at the wavelength of maximum absorption, which is 545 nm for the Tizanidine-eosin Y complex.[15]

-

Linearity : A linear relationship between absorbance and concentration is typically established in a range such as 0.5-8 µg/mL.[15]

-

Limits of Detection (LOD) and Quantification (LOQ) : Reported LOD and LOQ can be as low as 0.1 µg/mL and 0.26 µg/mL, respectively.[15]

The following diagram outlines a typical workflow for the quantitative analysis of Tizanidine using its deuterated analogue.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS 1188331-19-2 | LGC Standards [lgcstandards.com]

- 3. Tizanidine - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound Hydrochloride | 1188263-51-5 [chemicalbook.com]

- 8. What is the mechanism of Tizanidine Hydrochloride? [synapse.patsnap.com]

- 9. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical method development and validation of Tizanidine hydrochloride by uv spectroscopy | PDF [slideshare.net]

- 14. journalsofpharmaceuticalanalysis.com [journalsofpharmaceuticalanalysis.com]

- 15. Spectrophotometric determination of tizanidine and orphenadrine via ion pair complex formation using eosin Y - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Tizanidine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Tizanidine-d4, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the muscle relaxant Tizanidine. The synthesis involves the strategic incorporation of deuterium atoms into the imidazoline ring of the Tizanidine molecule. This is achieved through the use of a commercially available deuterated precursor, ethylenediamine-d4.

Synthetic Strategy Overview

The synthesis of this compound can be logically divided into two main stages:

-

Preparation of the key intermediate: Synthesis of an activated derivative of 5-chloro-2,1,3-benzothiadiazol-4-amine.

-

Formation of the deuterated imidazoline ring: Reaction of the activated intermediate with ethylenediamine-d4, followed by cyclization and conversion to the hydrochloride salt.

This approach ensures the selective and efficient incorporation of deuterium at the desired positions within the Tizanidine molecule.

Experimental Protocols

The following protocols are based on established synthetic methods for Tizanidine, adapted for the synthesis of its deuterated analogue.

Stage 1: Synthesis of 1-(5-chlorobenzo[c][1][2][3]thiadiazol-4-yl)thiourea

This initial step prepares the thiourea derivative necessary for subsequent activation and reaction with the deuterated diamine.

Materials:

-

Ammonium thiocyanate

-

Benzoyl chloride

-

Sodium hydroxide (2N solution)

-

Acetic acid

-

Acetone

Procedure:

-

A suspension of 5-chlorobenzo[c][1][2][3]thiadiazol-4-amine in acetone is prepared in a reaction vessel.

-

Benzoyl chloride is added dropwise to the suspension while maintaining the temperature in an ice bath.

-

Ammonium thiocyanate is then added, and the mixture is heated under reflux.

-

After the reaction is complete, the resulting precipitate is collected and refluxed with a 2N sodium hydroxide solution.

-

The solution is then acidified with acetic acid to precipitate the desired product, 1-(5-chlorobenzo[c][1][2][3]thiadiazol-4-yl)thiourea.

-

The product is filtered, washed, and dried.

Stage 2: Synthesis of this compound

This stage involves the activation of the thiourea intermediate and its subsequent reaction with ethylenediamine-d4 to form the deuterated imidazoline ring.

Materials:

-

Methyl iodide

-

Ethylenediamine-d4 (commercially available with high isotopic purity)[1][2][4]

-

Methanol

-

Amyl alcohol

Procedure:

-

The 1-(5-chlorobenzo[c][1][2][3]thiadiazol-4-yl)thiourea is reacted with methyl iodide to form the S-methylated derivative, methyl (5-chlorobenzo[c][1][2][3]thiadiazol-4-yl)carbamimidothioate.

-

This activated intermediate is then reacted with ethylenediamine-d4 in refluxing methanol.[5][6]

-

The resulting intermediate undergoes intermolecular cyclization upon refluxing in amyl alcohol to yield the this compound base.[5][6]

Stage 3: Formation of this compound Hydrochloride

The final step involves the conversion of the this compound base to its more stable and soluble hydrochloride salt.

Materials:

-

This compound base

-

Isopropanol

-

Isopropanolic hydrogen chloride

Procedure:

-

The crude this compound base is dissolved in a suitable solvent such as isopropanol.

-

The solution is filtered to remove any insoluble impurities.

-

Isopropanolic hydrogen chloride is added to the filtrate to precipitate this compound hydrochloride.

-

The crystalline product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Data Presentation

The following tables summarize key quantitative data for the starting materials and the final product.

Table 1: Properties of Deuterated Starting Material

| Compound | CAS Number | Molecular Formula | Isotopic Purity |

| Ethylenediamine-d4 | 37164-19-5 | H₂NCD₂CD₂NH₂ | ≥98 atom % D[1][2] |

Table 2: Characterization of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C₉H₄D₄ClN₅S · HCl |

| Appearance | Crystalline solid |

| Isotopic Enrichment | Expected to be ≥98% based on starting material |

| Purity (HPLC) | Typically >99% |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

- 1. 乙烯-d 4 -二胺 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Ethylenediamine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3164-1 [isotope.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. ETHYLENEDIAMINE | Eurisotop [eurisotop.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Tizanidine-d4 as an Internal Standard: Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Tizanidine-d4's role and mechanism of action as an internal standard in quantitative bioanalysis. It is designed to offer a comprehensive resource for professionals in drug development and analytical research, detailing the underlying principles, experimental applications, and data supporting its use.

Introduction: The Principle of Isotope Dilution

In quantitative analytical chemistry, particularly in complex biological matrices, achieving accuracy and precision is a significant challenge. Variations in sample preparation, instrument response, and matrix effects can lead to significant errors. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating these issues.

Tizanidine is a centrally acting α2-adrenergic agonist used as a muscle relaxant.[1][2][3] For its accurate quantification in biological samples, a robust analytical method is essential. This compound is the deuterated analogue of Tizanidine, containing four deuterium atoms in place of hydrogen atoms.[4][5] This subtle isotopic modification is the key to its function as an ideal internal standard. It operates on the principle of isotope dilution mass spectrometry, where a known quantity of the labeled compound is added to the sample at the earliest stage of analysis.

Core Mechanism of Action as an Internal Standard

The efficacy of this compound as an internal standard stems from its near-identical physicochemical properties to the unlabeled analyte, Tizanidine.[6][7] Because the substitution of hydrogen with deuterium results in a negligible change in chemical reactivity, polarity, and structure, both compounds behave almost identically throughout the entire analytical workflow.

The core mechanism can be broken down into three critical stages where this compound provides correction:

-

Sample Preparation and Extraction: During extraction from biological matrices like plasma or urine, any loss of analyte due to incomplete recovery will be mirrored by a proportional loss of the internal standard.[6] Since this compound is added at a known concentration before extraction, the ratio of the analyte to the internal standard remains constant, regardless of the overall extraction efficiency.

-

Chromatographic Separation: In liquid chromatography (LC) or gas chromatography (GC), this compound co-elutes with Tizanidine.[6] This means they have virtually the same retention time. This co-elution is critical for correcting matrix effects that can occur at a specific point in the chromatographic run.

-

Mass Spectrometric Detection: In the mass spectrometer source, both molecules may experience ionization suppression or enhancement due to co-eluting matrix components.[8] Because Tizanidine and this compound are present in the same microenvironment at the same time, they are affected by these matrix effects to the same degree. The detector, however, can easily distinguish them based on their different mass-to-charge ratios (m/z). By measuring the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects and instrument fluctuations is effectively normalized.[7][8]

Tizanidine is primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP1A2.[1][2][9] While the deuterium substitution can slightly alter the rate of metabolism (the "isotope effect"), for the purposes of its use as an internal standard in an in vitro analytical workflow, this is not a factor. Its function is to mimic the analyte's behavior during the analytical procedure, not to replicate its metabolic fate perfectly in vivo.

Physicochemical Properties: Tizanidine vs. This compound

The fundamental properties of Tizanidine and its deuterated analogue are nearly identical, with the primary distinction being the molecular weight due to the deuterium labeling.

| Property | Tizanidine | This compound |

| Chemical Formula | C₉H₈ClN₅S | C₉H₅D₄Cl₂N₅S |

| Molecular Weight | 253.71 g/mol [3] | 294.20 g/mol [4] |

| CAS Number | 51322-75-9[3] | 1188263-51-5[4] |

| Structure | 5-chloro-4-(2-imidazolin-2-ylamino)-2,1,3-benzothiadiazole | Deuterium labeled 5-chloro-4-(2-imidazolin-2-ylamino)-2,1,3-benzothiadiazole[4] |

Visualization of Key Processes

To better illustrate the principles and workflows, the following diagrams have been generated using Graphviz.

Experimental Protocols and Performance Data

The use of this compound has been successfully implemented in various validated bioanalytical methods. Below is a representative protocol and a summary of performance data from published literature.

Representative Experimental Protocol

This protocol describes a general method for the quantification of Tizanidine in human plasma using LC-MS/MS.

-

Preparation of Standards: Stock solutions of Tizanidine and this compound are prepared in methanol. Calibration curve standards and quality control (QC) samples are prepared by spiking blank human plasma with appropriate amounts of Tizanidine stock solution.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample (unknown, calibrator, or QC), add 25 µL of the this compound internal standard working solution.

-

Vortex the mixture briefly.

-

Add 1 mL of ethyl acetate and vortex for 5-10 minutes.[10][11]

-

Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a modifier like formic acid to ensure proper ionization.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both Tizanidine and this compound.

-

Quantitative Performance Data Summary

The following table summarizes typical validation parameters for methods employing a deuterated internal standard for Tizanidine analysis.

| Parameter | Matrix | Analytical Method | Typical Performance Characteristics | Reference |

| Linearity Range | Human Plasma | GC-MS | 0.5 - 10.0 ng/mL (r² = 0.999) | [11] |

| Limit of Quantitation (LOQ) | Human Plasma | GC-MS | 0.5 ng/mL | [11] |

| Accuracy | Human Plasma | GC-MS | 99.2% - 110.5% | [11] |

| Precision (RSD) | Human Plasma | GC-MS | < 6.9% (Intra- and Inter-day) | [11] |

| Recovery | Blood | GC-MS | > 90% |

Conclusion

This compound serves as an exemplary internal standard for the quantitative analysis of Tizanidine in complex biological matrices. Its mechanism of action relies on its chemical and physical similarity to the analyte, which allows it to track and correct for variability throughout the analytical process, from sample extraction to detection.[6][7] The ability of the mass spectrometer to differentiate it from the native drug by its mass ensures that the ratio of their signals provides a stable and reliable measure for quantification. The use of this compound is integral to developing robust, accurate, and precise bioanalytical methods that meet stringent regulatory guidelines, thereby supporting critical drug development and clinical research activities.

References

- 1. TIZANIDINE TABLETS, USP 4 mg (base) Rx Only [dailymed.nlm.nih.gov]

- 2. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tizanidine | C9H8ClN5S | CID 5487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C9H8ClN5S | CID 44539519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. benchchem.com [benchchem.com]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of tizanidine in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterated tizanidine physical and chemical characteristics

An In-depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Tizanidine

Introduction

Tizanidine is a centrally acting α2-adrenergic agonist widely used for the management of muscle spasticity associated with conditions such as multiple sclerosis and spinal cord injury.[1][2][3] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to potentially alter the pharmacokinetic and metabolic profiles of a molecule. This guide provides a detailed overview of the physical and chemical characteristics of deuterated tizanidine, intended for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The physical and chemical properties of tizanidine and its deuterated forms are crucial for their formulation and delivery. While specific experimental data for deuterated tizanidine is not extensively available in public literature, the properties can be inferred from the well-documented characteristics of tizanidine and tizanidine hydrochloride. The primary effect of deuteration is an increase in molecular weight due to the replacement of hydrogen (¹H) with deuterium (²H).

Tizanidine (Base)

| Property | Value | Source |

| Molecular Formula | C₉H₈ClN₅S | [1][4] |

| Molecular Weight | 253.71 g/mol | [1][4] |

| Appearance | White to off-white, fine crystalline powder | [2] |

| Odor | Odorless or with a faint characteristic odor | [2] |

| Solubility | Slightly soluble in water and methanol; solubility in water decreases as pH increases. Soluble in DMSO. | [2][5] |

| IUPAC Name | 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | [1] |

Tizanidine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₉H₉Cl₂N₅S | [6][7][8] |

| Molecular Weight | 290.17 g/mol | [2][6][7][8] |

| Solubility in Water | >20 mg/mL | |

| pKa (Strongest Basic) | 7.49 | [8] |

| Melting Point | 289-290 °C (with decomposition) | [9] |

Deuterated Tizanidine

The molecular weight of deuterated tizanidine will increase by approximately 1.006 Da for each hydrogen atom replaced by deuterium. For instance, N-Acetyl Tizanidine-d4 is a commercially available deuterated form.[10] A patent for deuterated tizanidine describes compositions with varying degrees of deuterium incorporation.[11]

Experimental Protocols

Synthesis of Tizanidine Hydrochloride

The following is a representative protocol for the synthesis of tizanidine hydrochloride, adapted from publicly available patent literature.[12]

Materials:

-

Tizanidine base

-

Acetic acid

-

Acetone

-

Activated charcoal

-

Isopropanolic hydrogen chloride

Procedure:

-

Add 12.0 g of tizanidine base to 26 ml of acetic acid.

-

Heat the suspension to approximately 70-80°C while stirring until the solid dissolves.

-

To this solution, add 55 ml of acetone and 1 g of activated charcoal.

-

Stir the mixture for 15 minutes and then filter the solution.

-

Acidify the hot filtrate by adding 10 ml of isopropanolic hydrogen chloride.

-

Rapid crystallization of tizanidine hydrochloride will occur.

-

Complete the crystallization by cooling the mixture to 0-5°C.

-

Isolate the product by aspiration.

This process yields tizanidine hydrochloride with high purity.[12]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to determine the purity of tizanidine and its related compounds.[9][12]

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength appropriate for tizanidine (e.g., 230 nm).

-

Temperature: Ambient or controlled column temperature.

-

Flow Rate: Typically 1.0 mL/min.

This method is used to separate tizanidine from its impurities and degradation products.[13]

Mechanism of Action and Signaling Pathway

Tizanidine is a potent, centrally acting myotonolytic agent that primarily affects spinal polysynaptic reflexes.[14] Its mechanism of action is centered on its agonistic activity at α2-adrenergic receptors in the central nervous system.[3][14][15]

Key Steps in the Signaling Pathway:

-

Tizanidine binds to and activates presynaptic α2-adrenergic receptors on motor neurons in the spinal cord.[15][16]

-

This activation inhibits the release of excitatory neurotransmitters, such as norepinephrine, glutamate, and aspartate, from the presynaptic terminals.[15][16][17]

-

The reduction in excitatory neurotransmitter release leads to a decrease in the firing of motor neurons that cause muscle spasms.[1][16]

-

The overall effect is a reduction in muscle spasticity and hypertonia.[3]

Tizanidine has a stronger effect on polysynaptic pathways compared to monosynaptic reflexes.[2][14][16]

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of tizanidine hydrochloride involves several key stages, from the reaction of starting materials to the isolation of the final pure compound.

References

- 1. Tizanidine | C9H8ClN5S | CID 5487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Articles [globalrx.com]

- 4. Tizanidine [webbook.nist.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Tizanidine Hydrochloride | C9H9Cl2N5S | CID 114869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tizanidine HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. CN106496219B - The method of high-purity technical metaplasia production Tizanidine - Google Patents [patents.google.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. WO2009146310A1 - Deuterated tizanidine - Google Patents [patents.google.com]

- 12. EP2370433B1 - A method for the preparation of tizanidine hydrochloride - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Tizanidine Hydrochloride? [synapse.patsnap.com]

- 16. go.drugbank.com [go.drugbank.com]

- 17. homehealthpatienteducation.com [homehealthpatienteducation.com]

Tizanidine-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tizanidine-d4, a deuterated analog of the skeletal muscle relaxant Tizanidine. This document outlines its chemical properties, analytical applications, and the physiological mechanism of action of its non-deuterated counterpart, Tizanidine.

Core Physicochemical and Pharmacokinetic Data

This compound is primarily utilized as an internal standard for the quantification of Tizanidine in biological matrices during pharmacokinetic, bioavailability, or bioequivalence studies.[1] Its deuteration provides a distinct mass spectrometric signature, allowing for precise differentiation from the unlabeled drug.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 1188331-19-2 | 1188263-51-5 |

| Molecular Formula | C₉H₄D₄ClN₅S | C₉H₅Cl₂D₄N₅S |

| Molecular Weight | 257.74 g/mol | 294.20 g/mol |

| Synonyms | 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-2,1,3-benzothiadiazol-4-amine, Zanaflex-d4, Sirdalud-d4 | 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d₄)-2,1,3-benzothiadiazol-4-amine, monohydrochloride |

Mechanism of Action: α2-Adrenergic Agonism

Tizanidine functions as a central α2-adrenergic receptor agonist.[2][3][4] Its primary therapeutic effect as a muscle relaxant is achieved by reducing spasticity through the presynaptic inhibition of motor neurons in the spinal cord.[3] This action is mediated by the binding of Tizanidine to α2-adrenergic receptors on presynaptic terminals of spinal interneurons, which in turn inhibits the release of excitatory amino acids such as glutamate and aspartate.[3][5] This dampening of excitatory signals leads to a reduction in the firing of neurons that cause muscle spasms.[3]

The signaling cascade initiated by Tizanidine binding to the α2-adrenergic receptor, a G-protein coupled receptor, ultimately results in the inhibition of excitatory neurotransmitter release.

Experimental Protocols: Quantification of Tizanidine using this compound

This compound is the internal standard of choice for the sensitive and accurate quantification of Tizanidine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To determine the concentration of Tizanidine in human plasma samples for pharmacokinetic analysis.

Materials:

-

Tizanidine analytical standard

-

This compound internal standard

-

Human plasma (with anticoagulant)

-

Acetonitrile (ACN)

-

Ammonium acetate

-

Deionized water

-

Liquid-liquid extraction solvent (e.g., diethyl ether)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Methodology:

-

Preparation of Standards and Quality Controls:

-

Prepare stock solutions of Tizanidine and this compound in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by spiking blank human plasma with known concentrations of Tizanidine.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a known volume of plasma sample (or standard/QC), add a fixed amount of this compound internal standard solution.

-

Add the liquid-liquid extraction solvent.

-

Vortex to mix and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: An isocratic mobile phase, often a mixture of acetonitrile and an aqueous buffer like ammonium acetate.

-

Flow Rate: A constant flow rate is maintained.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Tizanidine and this compound.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Tizanidine to this compound against the nominal concentration of the calibration standards.

-

Determine the concentration of Tizanidine in the plasma samples and QC samples by interpolating their peak area ratios from the calibration curve.

-

References

A Technical Guide to Tizanidine-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and analytical applications of Tizanidine-d4. This compound, a deuterated analog of the skeletal muscle relaxant Tizanidine, serves as an invaluable tool in pharmacokinetic, metabolic, and quantitative analytical studies. Its primary utility lies in its role as an internal standard for mass spectrometry-based assays, ensuring accuracy and precision in the quantification of Tizanidine in complex biological matrices.

Commercial Availability

This compound is readily available for research purposes from several specialized chemical suppliers. It is typically offered as a solid (hydrochloride salt or free base) or as a certified reference material in solution. Researchers should always consult the supplier's certificate of analysis for lot-specific purity and isotopic enrichment data.

| Supplier | Product Name | CAS Number | Form | Purity/Isotopic Enrichment | Available Quantities |

| MyBioSource | Tizanidine D4 Biochemical | 1188331-19-2 | Solid | Research Grade | Varies |

| Aladdin Scientific | This compound Hydrochloride | 1188263-51-5 | Solid | >99% deuterated forms (d1-d4) | 1 mg |

| Sussex Research Laboratories Inc. | This compound | 1188331-19-2 | Solid | >95% (HPLC), >95% Isotopic | 2 mg, 5 mg, 10 mg |

| Simson Pharma Limited | Tizanidine -D4 | 1188331-19-2 | Solid | Accompanied by CoA | Varies |

| Supelco (SLS Ireland) | This compound HCL | 1188263-51-5 | Solution | 100 µg/mL in Methanol (CRM) | 1 mL ampule |

Note: All listed products are strictly for research and development, professional manufacturing, or laboratory use only, and are not intended for medical or consumer applications.

Mechanism of Action of Tizanidine

Tizanidine is a centrally acting α2-adrenergic agonist. Its primary mechanism of action involves binding to and stimulating α2-adrenergic receptors in the presynaptic terminals of spinal interneurons.[1][2] This activation inhibits the release of excitatory amino acids, such as glutamate and aspartate, from these neurons. The reduction in excitatory neurotransmitter release leads to a decrease in the activity of motor neurons in the spinal cord, resulting in the relaxation of skeletal muscles.

References

Navigating the Stability and Storage of Tizanidine-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Tizanidine-d4, a deuterated analog of the centrally acting α2-adrenergic agonist, Tizanidine. Understanding the stability profile of this compound is critical for ensuring the accuracy and reliability of research findings, particularly in quantitative analyses where it serves as an internal standard. This document synthesizes available technical data and relevant studies on its non-deuterated counterpart, Tizanidine Hydrochloride, to offer a thorough understanding of its handling and storage requirements.

Recommended Storage Conditions

Proper storage is paramount to maintain the integrity and purity of this compound. Based on manufacturer recommendations, the following conditions should be adhered to:

-

Short-term and Long-term Storage: this compound should be stored at -20°C.[1]

-

Solution Stability: Stock solutions of this compound can be stored at temperatures below -20°C for several months.[1]

-

General Handling: It is advised to keep the storage receptacle tightly sealed to prevent exposure to moisture and other environmental factors.[2] The product is stable under normal conditions of use, storage, and transport.[3]

Stability Profile and Degradation Pathways

While specific, in-depth stability studies on this compound are not extensively published, a wealth of information is available from forced degradation studies conducted on Tizanidine Hydrochloride (HCl). These studies provide valuable insights into the potential degradation pathways, as the core molecular structure is identical. Deuterium substitution is not expected to significantly alter the fundamental chemical stability, although it may influence the kinetics of certain degradation reactions.

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. Tizanidine HCl has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis.

Summary of Forced Degradation Studies on Tizanidine Hydrochloride

| Stress Condition | Observations | Reference |

| Acid Hydrolysis | Generally reported to be stable.[4][5][6] However, one study showed 15.73% degradation.[7] | [4][5][6][7] |

| Alkaline Hydrolysis | Reported to be stable.[4][5][6] Some decrease (5.53%) was observed after 72 hours in one study.[8] | [4][5][6][8] |

| Oxidative Degradation | Susceptible to degradation. One study reported 36.08% degradation.[7] Another study focused on characterizing the oxidative degradation product.[9] | [7][9] |

| Thermal Degradation | Generally reported to be stable.[4][5][6] | [4][5][6] |

| Photolytic Degradation | Susceptible to degradation under UV light.[5] One study reported approximately 55.16% degradation after 7 days of UV-C exposure.[10][11] Another study observed 25.13% degradation after 72 hours of UV-C radiation.[8] | [5][8][10][11] |

Experimental Protocols for Stability Testing

The following are generalized experimental protocols derived from the methodologies cited in the literature for forced degradation studies of Tizanidine HCl. These can serve as a template for designing stability studies for this compound.

Protocol 1: Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Methanol

-

Acetonitrile

-

Phosphate buffer

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Acid Hydrolysis: Treat the drug solution with an appropriate concentration of HCl (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 60-80°C) for a defined period.

-

Alkaline Hydrolysis: Treat the drug solution with an appropriate concentration of NaOH (e.g., 0.1 N NaOH) and heat at a specified temperature (e.g., 60-80°C) for a defined period.

-

Oxidative Degradation: Treat the drug solution with a solution of H₂O₂ (e.g., 3-30%) at room temperature for a specified duration.

-

Thermal Degradation: Expose the solid drug or its solution to dry heat in an oven at a high temperature (e.g., 80-100°C) for a set time.

-

Photolytic Degradation: Expose the drug solution to UV light (e.g., UV-C at 254 nm) in a photostability chamber for a defined period.

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop and validate a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating this compound from its degradation products.

Chromatographic Conditions (Example):

Validation Parameters (as per ICH Q2(R1) guidelines):

-

Specificity

-

Linearity

-

Range

-

Accuracy

-

Precision (Repeatability and Intermediate Precision)

-

Limit of Detection (LOD)

-

Limit of Quantitation (LOQ)

-

Robustness

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of this compound's context, the following diagrams illustrate a typical experimental workflow for stability testing and the established signaling pathway for Tizanidine.

Conclusion

While specific quantitative stability data for this compound is limited in publicly available literature, the information from its hydrochloride salt provides a strong foundation for its handling and storage. The recommended storage condition for this compound is at -20°C in a tightly sealed container. Forced degradation studies on Tizanidine HCl indicate that it is most susceptible to oxidative and photolytic degradation. Researchers and drug development professionals should consider these factors when designing experiments and analytical methods. The provided experimental protocols and diagrams serve as a guide for establishing robust stability-indicating procedures for this compound, ensuring the integrity and reliability of experimental results.

References

- 1. file.glpbio.com [file.glpbio.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. vionausa.com [vionausa.com]

- 4. FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. scilit.com [scilit.com]

The Pharmacokinetics of Tizanidine vs. Tizanidine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacokinetics of the central alpha-2-adrenergic agonist, tizanidine, and its deuterated isotopologue, tizanidine-d4. While direct comparative pharmacokinetic studies on this compound as a therapeutic agent are not publicly available, this guide provides a comprehensive overview of tizanidine's pharmacokinetic profile and delves into the theoretical implications of deuteration on its metabolism and disposition. This compound is most commonly utilized as an internal standard in bioanalytical methods for the quantification of tizanidine.

Introduction to Tizanidine and the Rationale for Deuteration

Tizanidine is a widely prescribed muscle relaxant for the management of spasticity associated with conditions such as multiple sclerosis and spinal cord injury.[1][2] It exerts its effects by acting as an agonist at alpha-2 adrenergic receptors in the central nervous system, which leads to a reduction in the release of excitatory amino acids in the spinal cord, thereby decreasing muscle tone.[3]

Tizanidine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 1A2 (CYP1A2) enzyme, resulting in a low oral bioavailability of approximately 21-40%.[4][5][6] This rapid and extensive metabolism contributes to its short half-life. The modification of a drug's metabolic profile through deuteration, the substitution of hydrogen with its heavier, stable isotope deuterium, is a strategy employed in drug development to potentially improve pharmacokinetic properties. This is due to the "deuterium kinetic isotope effect" (KIE), where the stronger carbon-deuterium (C-D) bond can slow the rate of metabolic reactions that involve the cleavage of this bond.[7][8]

Pharmacokinetics of Tizanidine

The pharmacokinetic profile of tizanidine has been well-characterized in healthy volunteers and patient populations. Key parameters are summarized in the table below.

Table 1: Summary of Tizanidine Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | 21% - 40% | [4][5][6] |

| Tmax (Time to Peak Concentration) | ~1 hour | [9] |

| Effect of Food | Food can increase absorption | [6] |

| Distribution | ||

| Volume of Distribution (Vd) | 2.4 L/kg | [1] |

| Plasma Protein Binding | ~30% | [1][6] |

| Metabolism | ||

| Primary Enzyme | Cytochrome P450 1A2 (CYP1A2) | [1][5] |

| Extent of Metabolism | ~95% of an oral dose is metabolized | [6] |

| Elimination | ||

| Elimination Half-life (t½) | ~2.5 hours | [6] |

| Route of Excretion | Primarily renal (as metabolites) | [4][6] |

This compound and the Deuterium Kinetic Isotope Effect

This compound is a deuterated version of tizanidine, where four hydrogen atoms have been replaced with deuterium. While clinical trial data on the pharmacokinetics of this compound for therapeutic use is not available, its primary application has been as an internal standard in bioanalytical assays for the accurate quantification of tizanidine in biological matrices.

The theoretical impact of deuteration on tizanidine's pharmacokinetics is rooted in the kinetic isotope effect. The C-D bond is stronger than the C-H bond, and thus requires more energy to break. For drugs like tizanidine that are extensively metabolized by CYP enzymes, this can lead to a slower rate of metabolism.[7][10]

Potential Pharmacokinetic Changes with this compound:

-

Decreased Metabolism: The rate of CYP1A2-mediated metabolism of this compound may be reduced compared to tizanidine.

-

Increased Half-Life: A slower metabolic rate would likely lead to a longer elimination half-life.

-

Increased Bioavailability: Reduced first-pass metabolism could result in higher oral bioavailability.

-

Altered Metabolite Profile: Deuteration could potentially shift the metabolic pathway, leading to a different ratio of metabolites.

It is important to note that the magnitude of the deuterium effect is not always predictable and can be influenced by which specific hydrogen atoms are replaced and the rate-limiting step of the metabolic reaction.[11][12]

Experimental Protocols

The following sections detail typical methodologies for key experiments related to the pharmacokinetic analysis of tizanidine, often employing this compound as an internal standard.

Bioanalytical Method for Tizanidine and this compound in Human Plasma

A common method for the quantification of tizanidine in human plasma is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol:

-

Sample Preparation:

-

To a 100 µL aliquot of human plasma, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tizanidine: e.g., m/z 254.1 → 212.1

-

This compound: e.g., m/z 258.1 → 216.1

-

-

Data Analysis: Quantify tizanidine concentration by comparing the peak area ratio of tizanidine to this compound against a standard calibration curve.

-

Signaling Pathways and Experimental Workflows

Tizanidine Signaling Pathway

Tizanidine's primary mechanism of action involves the activation of presynaptic alpha-2 adrenergic receptors in the spinal cord. This activation inhibits the release of excitatory neurotransmitters, leading to a reduction in motor neuron excitability and consequently, muscle spasticity.

Caption: Tizanidine's mechanism of action signaling pathway.

Experimental Workflow for a Tizanidine Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of oral tizanidine.

Caption: A typical experimental workflow for a tizanidine pharmacokinetic study.

Conclusion

References

- 1. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. assets.hpra.ie [assets.hpra.ie]

- 3. drugs.com [drugs.com]

- 4. Pharmacokinetics of orally administered tizanidine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. bioscientia.de [bioscientia.de]

- 8. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the Metabolism and Metabolite Identification of Tizanidine-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolism of tizanidine, with a focus on its deuterated analog, tizanidine-d4. Tizanidine is a centrally acting α2-adrenergic agonist primarily used as a muscle relaxant. Its metabolism is a critical aspect of its pharmacokinetic profile and is predominantly mediated by the cytochrome P450 (CYP) 1A2 enzyme. This document details the metabolic pathways, identifies the major metabolites, and presents detailed experimental protocols for in vitro metabolism studies and metabolite identification using advanced analytical techniques. The role and justification for the use of this compound as an internal standard in bioanalytical methods are also thoroughly discussed. Quantitative data from various studies are summarized in structured tables for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of the processes involved.

Introduction

Tizanidine is a widely prescribed medication for the management of spasticity associated with conditions such as multiple sclerosis and spinal cord injury.[1] Understanding its metabolic fate is paramount for predicting its efficacy, potential drug-drug interactions, and overall safety profile. Tizanidine undergoes extensive first-pass metabolism in the liver, with approximately 95% of an administered dose being metabolized before excretion.[2] This metabolic conversion is almost exclusively carried out by the CYP1A2 isoenzyme.[3][4] The resulting metabolites are pharmacologically inactive and are primarily excreted through the kidneys.[1]

This compound , a deuterated version of tizanidine, serves as an invaluable tool in the quantitative analysis of the parent drug in biological matrices. Due to their nearly identical physicochemical properties, deuterated internal standards co-elute with the analyte and exhibit similar ionization characteristics in mass spectrometry, allowing for accurate correction of matrix effects and variability in sample processing.[3][4] The metabolism of this compound is considered bioequivalent to that of unlabeled tizanidine, as the substitution of hydrogen with deuterium atoms does not significantly alter the enzymatic processes.

Tizanidine Metabolism

The biotransformation of tizanidine is a rapid and efficient process, leading to a relatively short elimination half-life of about 2.5 hours.[1] The primary site of metabolism is the liver, where CYP1A2 catalyzes the oxidation of the parent molecule.

Metabolic Pathways

The main metabolic transformations of tizanidine involve the oxidation of its imidazoline ring. This leads to the formation of two major, inactive metabolites. The metabolic pathway is initiated by the CYP1A2-mediated hydroxylation of the imidazoline ring, followed by further oxidation.

Major Metabolites

The two principal metabolites of tizanidine that have been identified are:

-

5-chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiadiazole: This metabolite is formed through the oxidation of the imidazoline ring to a ketone.

-

5-chloro-4-(guanidino)-2,1,3-benzothiadiazole: This metabolite results from the cleavage of the imidazoline ring.[5]

The chemical structures of tizanidine and its major metabolites are depicted below.

-

Tizanidine: 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine[6]

-

Metabolite 1: 5-chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiadiazole[7]

-

Metabolite 2: 5-chloro-4-(guanidino)-2,1,3-benzothiadiazole[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro metabolism studies of tizanidine.

Table 1: In Vitro Metabolism Kinetics of Tizanidine in Human Liver Microsomes [3]

| Parameter | Value | Units |

| Half-life (t½) | 50 | min |

| Initial Reaction Velocity | 1.1 | pmol x min⁻¹ x mg⁻¹ protein |

| Intrinsic Clearance (CLint) | 17 | mL x min⁻¹ x kg⁻¹ |

Table 2: Inhibition of Tizanidine Metabolism by CYP Isoform Inhibitors [8]

| Inhibitor | Target CYP Isoform | Inhibition of Tizanidine Metabolism (%) |

| Furafylline | CYP1A2 | Strong |

| Fluvoxamine | CYP1A2 | Strong |

| Ketoconazole | CYP3A4 | Minor |

| Sulfaphenazole | CYP2C9 | Minor |

| Quinidine | CYP2D6 | None |

Experimental Protocols

This section provides detailed methodologies for the in vitro study of tizanidine metabolism and the identification of its metabolites.

In Vitro Metabolism of Tizanidine using Human Liver Microsomes

This protocol outlines the procedure for assessing the metabolic stability of tizanidine in a pool of human liver microsomes.

Materials:

-

Tizanidine

-

Pooled human liver microsomes (HLMs)

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube on ice, combine the phosphate buffer, HLMs (final concentration 0.5 mg/mL), and tizanidine (final concentration 1 µM).

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.

-

Protein Precipitation: Vortex the mixture vigorously and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Sample Collection: Carefully transfer the supernatant to a new tube for subsequent analysis by LC-MS/MS.

Metabolite Identification using LC-MS/MS

This protocol describes the use of liquid chromatography-tandem mass spectrometry for the identification and structural elucidation of tizanidine metabolites.

Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

MS System: A tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the parent drug from its metabolites (e.g., 5-95% B over 15 minutes).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS²) or all-ions fragmentation (AIF) to acquire fragmentation data.

Procedure:

-

Sample Injection: Inject the supernatant from the in vitro metabolism assay into the LC-MS/MS system.

-

Data Analysis:

-

Analyze the full scan MS data to identify potential metabolite peaks based on their predicted mass-to-charge ratios (m/z). Common metabolic transformations to consider include hydroxylation (+16 Da), oxidation (+14 Da), and ring cleavage.

-

Analyze the MS/MS fragmentation patterns of the parent drug (tizanidine) and the potential metabolites.

-

Compare the fragmentation patterns of the metabolites to that of the parent drug to determine the site of metabolic modification.

-

Visualization of Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key processes described in this guide.

Caption: Experimental workflow for the in vitro identification of this compound metabolites.

Caption: Primary metabolic pathway of Tizanidine mediated by CYP1A2.

Conclusion

This technical guide has provided a detailed examination of the metabolism of tizanidine and its deuterated analog, this compound. The primary role of CYP1A2 in the biotransformation of tizanidine to its inactive metabolites has been clearly established. The experimental protocols provided offer a robust framework for conducting in vitro metabolism and metabolite identification studies. The use of this compound as an internal standard is crucial for achieving accurate and reliable quantitative results in bioanalytical assays. The structured presentation of quantitative data and the visual representation of metabolic pathways and experimental workflows are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their ongoing work with this important therapeutic agent.

References

- 1. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. Human Metabolome Database: Showing metabocard for 5-Chloro-4-(guanidino)-2,1,3-benzothiazdiazole (HMDB0240364) [hmdb.ca]

- 6. Tizanidine | C9H8ClN5S | CID 5487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for Tizanidine (HMDB0014835) [hmdb.ca]

- 8. Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tizanidine-d4

This technical guide provides a comprehensive overview of Tizanidine-d4, a deuterated analog of Tizanidine, intended for researchers, scientists, and professionals in drug development. This document compiles critical data from safety data sheets (SDS), details on its mechanism of action, and relevant experimental protocols.

Safety Data Sheet (SDS) Summary for this compound

This compound is the deuterated form of Tizanidine, an α2-adrenergic receptor agonist used as a muscle relaxant.[1][2] The following sections summarize the key safety and handling information.

1.1 Identification and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d4)-2,1,3-benzothiadiazol-4-amine, monohydrochloride | [3] |

| Synonyms | This compound (hydrochloride), 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-2,1,3-benzothiadiazol-4-amine | [2][3] |

| CAS Number | 1188263-51-5 | [3] |

| Molecular Formula | C₉H₄D₄ClN₅S • HCl | [1] |

| Molecular Weight | 294.2 g/mol | [1] |

| Appearance | A solid, fine crystalline powder | [1][4] |

| Melting Point | 275-279°C (decomposed) | [5] |

| Solubility | Soluble in Methanol and Water | [1][4] |

1.2 Hazard Identification and Precautionary Measures

This compound is classified as hazardous. The following table outlines its GHS classifications and corresponding precautionary statements.

| Hazard Class | GHS Classification | Hazard Statement | Precautionary Statements (Prevention & Response) | Source(s) |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. | [3][6] |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. | [3][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. | [3][6] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: get medical advice/attention. | [3][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. | [3][6] |

1.3 Handling, Storage, and First Aid

-

Handling: Avoid contact with skin and eyes and inhalation of dust.[4][7] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] Do not eat, drink, or smoke when handling.[4]

-

Storage: Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[4] Protect from physical damage and keep away from incompatible materials such as oxidizing agents.[4]

-

First Aid:

1.4 Toxicological Data

The toxicological properties of this compound have not been thoroughly investigated; however, data for the parent compound, Tizanidine hydrochloride, is available.

| Toxicity Data | Value | Species | Source(s) |

| Oral LD50 | 414 mg/kg | Rat | [9] |

| Oral LD50 | 235 mg/kg | Mouse | [9] |

| Oral LD50 | 98 mg/kg | Rabbit | [9] |

| Subcutaneous LD50 | 282 mg/kg | Rat | [9] |

| Intravenous LD50 | 35 mg/kg | Rat | [9] |

| Intravenous LD50 | 48 mg/kg | Mouse | [9] |

Mechanism of Action

Tizanidine is a centrally acting α2-adrenergic agonist.[10][11] Its primary mechanism involves binding to α2-adrenergic receptors in the central nervous system, particularly in the spinal cord.[10] This agonistic activity inhibits the release of excitatory amino acids, such as glutamate and aspartate, from spinal interneurons.[12][13] The reduction in excitatory neurotransmitter release leads to presynaptic inhibition of motor neurons, which in turn reduces muscle spasticity.[12] Tizanidine has a more pronounced effect on polysynaptic pathways.[13]

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Tizanidine in biological samples by GC- or LC-MS.[1] Several analytical methods have been developed for the determination of Tizanidine in bulk and pharmaceutical formulations.

3.1 High-Performance Thin-Layer Chromatography (HPTLC)

A stability-indicating HPTLC method has been developed for the analysis of Tizanidine hydrochloride.[14]

-

Stationary Phase: TLC aluminum plates precoated with silica gel 60F-254.[14]

-

Mobile Phase: Toluene-acetone-ammonia (5:5:0.1, v/v/v).[14]

-

Detection: Densitometric analysis in absorbance mode at 315 nm.[14]

-

Results:

-

Stability: The drug was found to be susceptible to oxidation but stable under acidic and basic conditions.[14]

3.2 UV-Visible Spectrophotometry

A simple spectrophotometric method has been developed for the determination of Tizanidine.

-

Principle: Based on the formation of a binary complex between Tizanidine and eosin Y in an aqueous buffered medium (pH 3.5).[15]

-

Procedure:

-

Prepare a standard stock solution of Tizanidine hydrochloride (100 µg/mL) in distilled water.[16]

-

Transfer aliquots of the stock solution to a series of 10 mL volumetric flasks.

-

Add 1 mL of 4 × 10⁻³ M eosin Y solution and 2 mL of 0.4 M acetate buffer (pH 3.5).[15]

-

Dilute to the mark with distilled water.

-

Measure the absorbance at 545 nm against a reagent blank.[15]

-

-

Results:

3.3 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A bioequivalence study of Tizanidine in human plasma utilized a validated LC-MS/MS method.[17]

-

Internal Standard: Amlodipine besylate.[17]

-

Sample Preparation: Liquid-liquid extraction.[17]

-

Detection: Multiple reaction monitoring (MRM).[17]

-

Results:

-

Linear Calibration Curve: 50–3200 ppt with a correlation coefficient exceeding 0.99.[17]

-

Analytical Workflow

The following diagram illustrates a general workflow for the quantitative analysis of Tizanidine using an internal standard like this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. szabo-scandic.com [szabo-scandic.com]

- 5. This compound Hydrochloride | 1188263-51-5 [chemicalbook.com]

- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 7. echemi.com [echemi.com]

- 8. vionausa.com [vionausa.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. What is the mechanism of Tizanidine Hydrochloride? [synapse.patsnap.com]

- 11. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stability-indicating HPTLC determination of tizanidine hydrochloride in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Spectrophotometric determination of tizanidine and orphenadrine via ion pair complex formation using eosin Y - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alliedacademies.org [alliedacademies.org]

- 17. pubs.bcnf.ir [pubs.bcnf.ir]

Methodological & Application

Application of Tizanidine-d4 in Mass Spectrometry Analysis for Pharmacokinetic Studies

Introduction

Tizanidine is a centrally acting α2-adrenergic agonist used as a muscle relaxant. Accurate quantification of tizanidine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Tizanidine-d4, a stable isotope-labeled derivative of tizanidine, serves as an ideal internal standard (IS) for quantitative analysis by mass spectrometry. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and ionization, which corrects for matrix effects and variations in instrument response. This document provides detailed application notes and protocols for the use of this compound in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of tizanidine in human plasma.

Principle of the Method

This method utilizes a liquid-liquid extraction (LLE) technique to isolate tizanidine and the internal standard, this compound, from human plasma. The extracted samples are then analyzed by a highly sensitive and selective LC-MS/MS method operating in the Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Materials and Reagents

-

Tizanidine hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ammonium acetate

-

Ethyl acetate

-

Human plasma (with K2EDTA as anticoagulant)

-

Deionized water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Data acquisition and processing software

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Tizanidine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of tizanidine hydrochloride in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Tizanidine Working Standards: Prepare serial dilutions of the tizanidine stock solution with a 50:50 mixture of methanol and water to create calibration standards with concentrations ranging from 0.05 ng/mL to 50 ng/mL.

-

This compound Working Solution (10 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of human plasma sample, calibration standard, or quality control (QC) sample into a polypropylene tube.

-

Add 20 µL of the this compound working solution (10 ng/mL) to each tube and vortex for 10 seconds.

-

Add 100 µL of 0.1 M sodium hydroxide solution to alkalinize the plasma and vortex for 10 seconds.

-

Add 1 mL of ethyl acetate and vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (see Protocol 3) and vortex for 30 seconds.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Liquid Chromatography Parameters:

| Parameter | Value |

| Column | C18 reverse-phase, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | 5% B for 0.5 min, ramp to 95% B over 2.0 min, hold for 1.0 min, return to 5% B for 1.5 min |

Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

Table 1: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Tizanidine | 254.1 | 214.1 | 100 | 30 | 20 |

| This compound | 258.1 | 214.1 | 100 | 30 | 20 |

Data Presentation

Table 2: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting Factor |

| Tizanidine | 0.05 - 50 | > 0.995 | 1/x² |

Table 3: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.05 | < 15% | ± 20% | < 15% | ± 20% |

| Low | 0.15 | < 15% | ± 15% | < 15% | ± 15% |

| Medium | 2.5 | < 15% | ± 15% | < 15% | ± 15% |

| High | 40 | < 15% | ± 15% | < 15% | ± 15% |

Table 4: Matrix Effect and Recovery

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| Low | 85 - 95 | 83 - 93 | 0.95 - 1.05 | 0.98 - 1.02 |

| High | 87 - 98 | 86 - 96 | 0.93 - 1.03 | 0.97 - 1.01 |

Visualizations

Caption: Experimental workflow for the quantification of tizanidine in human plasma.

Caption: Role of this compound as an internal standard in mass spectrometry analysis.

Application Note: High-Throughput Analysis of Tizanidine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tizanidine in human plasma. The use of a stable isotope-labeled internal standard, tizanidine-d4, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation and provides optimized chromatographic and mass spectrometric conditions for high-throughput analysis.

Introduction